molecular formula C13H12N4O3 B14441833 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- CAS No. 76239-29-7

2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)-

Cat. No.: B14441833
CAS No.: 76239-29-7
M. Wt: 272.26 g/mol
InChI Key: NTKFLZCRIBRSEA-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a propoxy group at the 7th position and a tetrazolyl group at the 3rd position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the propoxy group through an etherification reaction. The tetrazolyl group is then introduced via a cycloaddition reaction involving azide and nitrile precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The propoxy and tetrazolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with a methoxy group instead of a propoxy group.

    2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-: Contains a benzimidazolyl and diethylamino group instead of the tetrazolyl and propoxy groups.

    2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-: Features a dimethyl-octadienyl group instead of the propoxy group.

Uniqueness

The uniqueness of 2H-1-Benzopyran-2-one, 7-propoxy-3-(1H-tetrazol-5-yl)- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the propoxy and tetrazolyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

76239-29-7

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

7-propoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C13H12N4O3/c1-2-5-19-9-4-3-8-6-10(12-14-16-17-15-12)13(18)20-11(8)7-9/h3-4,6-7H,2,5H2,1H3,(H,14,15,16,17)

InChI Key

NTKFLZCRIBRSEA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NNN=N3

Origin of Product

United States

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